Cas no 1375997-08-2 ((3-Bromo-2-methoxyphenyl)methanamine hydrochloride)

(3-Bromo-2-methoxyphenyl)methanamine hydrochloride is a halogenated aromatic amine derivative with applications in pharmaceutical and organic synthesis. The compound features a bromine substituent at the 3-position and a methoxy group at the 2-position of the phenyl ring, enhancing its reactivity in cross-coupling and substitution reactions. The hydrochloride salt form improves stability and solubility, facilitating handling and storage. This intermediate is valuable in the synthesis of bioactive molecules, particularly in medicinal chemistry for developing receptor-targeted compounds. Its well-defined structure and high purity make it suitable for precise synthetic applications. Care should be taken due to its potential sensitivity to moisture and light.
(3-Bromo-2-methoxyphenyl)methanamine hydrochloride structure
1375997-08-2 structure
Product Name:(3-Bromo-2-methoxyphenyl)methanamine hydrochloride
CAS No:1375997-08-2
MF:C8H11BrClNO
MW:252.53604054451
CID:1091775
PubChem ID:71755622
Update Time:2025-05-21

(3-Bromo-2-methoxyphenyl)methanamine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (3-Bromo-2-methoxyphenyl)methanamine hydrochloride
    • (3-bromo-2-methoxyphenyl)methanamine;hydrochloride
    • (3-bromo-2-methoxyphenyl)methanaminehydrochloride
    • AKOS022178509
    • 1-(3-BROMO-2-METHOXYPHENYL)METHANAMINE HYDROCHLORIDE
    • Z1365534341
    • 1375997-08-2
    • Benzenemethanamine, 3-bromo-2-methoxy-, hydrochloride (1:1)
    • CS-0307961
    • A1-00661
    • DB-120766
    • SCHEMBL23218712
    • G73484
    • EN300-102545
    • Inchi: 1S/C8H10BrNO.ClH/c1-11-8-6(5-10)3-2-4-7(8)9;/h2-4H,5,10H2,1H3;1H
    • InChI Key: SKMDIBQGWFWHGU-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(CN)=C1OC.Cl

Computed Properties

  • Exact Mass: 250.97125g/mol
  • Monoisotopic Mass: 250.97125g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 121
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.2Ų

(3-Bromo-2-methoxyphenyl)methanamine hydrochloride Security Information

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Additional information on (3-Bromo-2-methoxyphenyl)methanamine hydrochloride

Introduction to (3-Bromo-2-methoxyphenyl)methanamine Hydrochloride

(3-Bromo-2-methoxyphenyl)methanamine hydrochloride, with the CAS number 1375997-08-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a bromine atom at the 3-position and a methoxy group at the 2-position of the phenyl ring, attached to a methanamine group and its hydrochloride salt. The combination of these functional groups makes it a versatile molecule with potential applications in drug discovery and materials science.

The synthesis of (3-Bromo-2-methoxyphenyl)methanamine hydrochloride involves a series of well-established organic reactions, including nucleophilic substitution, aromatic substitution, and acid-base neutralization. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the overall cost and improving the yield of the compound.

One of the most promising areas of research for this compound is its potential as a building block in medicinal chemistry. The presence of the bromine atom and methoxy group provides opportunities for further functionalization, allowing chemists to explore its role in drug design. For instance, studies have shown that analogs of this compound exhibit potent activity against certain enzymes involved in neurodegenerative diseases, such as Alzheimer's disease.

In addition to its pharmacological applications, (3-Bromo-2-methoxyphenyl)methanamine hydrochloride has also been investigated for its electronic properties. The aromatic ring with electron-donating and withdrawing groups can influence the molecule's ability to conduct electricity or emit light under certain conditions. This makes it a candidate for use in organic electronics, such as light-emitting diodes (LEDs) or field-effect transistors (FETs).

Recent research has also focused on the stereochemistry of this compound. The configuration of the methanamine group can significantly affect its biological activity and stability. By employing advanced analytical techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, scientists have been able to determine the exact stereochemistry of this compound, paving the way for more precise synthesis and application.

The hydrochloride salt form of this compound is particularly advantageous due to its enhanced solubility in aqueous solutions. This property is crucial for its use in pharmaceutical formulations, where solubility often determines bioavailability and efficacy. Furthermore, the salt form can influence the stability of the compound during storage and transportation, making it more suitable for large-scale production.

In conclusion, (3-Bromo-2-methoxyphenyl)methanamine hydrochloride is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, coupled with recent advancements in synthesis and characterization techniques, positions it as a valuable tool in both academic research and industrial development.

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